3-(3-Methoxyphenyl)oxetane-3-carboxylic acid
Description
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Properties
IUPAC Name |
3-(3-methoxyphenyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-2-3-8(5-9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOPAIWRVXPWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(COC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis is designed to be robust and scalable, addressing the inherent challenges associated with the strained oxetane ring system. This document outlines the strategic considerations behind the chosen synthetic pathway, provides detailed experimental protocols, and discusses the necessary analytical techniques for characterization and quality control. The proposed synthesis proceeds through a key 3-(3-methoxyphenyl)oxetane-3-carbonitrile intermediate, followed by a carefully controlled hydrolysis to yield the target carboxylic acid. This approach is informed by established methodologies for the synthesis of substituted oxetanes, prioritizing reaction conditions that maintain the integrity of the oxetane ring.
Introduction: The Significance of the Oxetane Moiety in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after structural motif in modern drug discovery. Its incorporation into small molecules can lead to significant improvements in physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a rigid scaffold that can favorably influence ligand-receptor interactions. 3-Aryl-oxetane-3-carboxylic acids, in particular, serve as versatile intermediates for the synthesis of a wide range of biologically active compounds. The presents a unique set of challenges due to the potential for ring-opening under harsh reaction conditions. This guide aims to provide a rational and experimentally sound approach to overcome these challenges.
Retrosynthetic Analysis and Strategic Considerations
A critical aspect of synthesizing oxetane-containing molecules is the preservation of the strained four-membered ring. Many common synthetic transformations, particularly those involving strong acids or high temperatures, can lead to undesired ring-opening byproducts.[1][2] Therefore, the chosen synthetic route must employ mild and selective reaction conditions.
The proposed retro identifies 3-(3-methoxyphenyl)oxetane-3-carbonitrile as a key intermediate. This nitrile can be accessed from a suitable precursor, such as 3-bromo-3-(3-methoxyphenyl)oxetane, which in turn can be synthesized from the corresponding alcohol. The final step involves the hydrolysis of the nitrile to the carboxylic acid. Basic hydrolysis conditions are generally preferred for oxetane-containing nitriles to minimize the risk of acid-catalyzed ring opening.[1]
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process beginning with the formation of the oxetane ring, followed by functional group interconversion to introduce the carboxylic acid moiety.
Caption: Proposed synthetic pathway for 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid.
Detailed Experimental Protocols
Synthesis of 3-Bromo-3-(3-methoxyphenyl)oxetane (Intermediate D)
The synthesis of the key intermediate, 3-bromo-3-(3-methoxyphenyl)oxetane, is a critical step that establishes the oxetane core with a suitable leaving group for subsequent cyanation. This protocol is based on analogous preparations of 3-substituted oxetanes.[3]
Protocol:
-
Step 1: Synthesis of 3-(3-Methoxyphenyl)oxetan-3-ol (Intermediate C): To a solution of a suitable Grignard reagent, such as 3-methoxyphenylmagnesium bromide (prepared from 1-bromo-3-methoxybenzene and magnesium turnings) in anhydrous THF, is added dropwise a solution of oxetan-3-one in anhydrous THF at 0 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-(3-methoxyphenyl)oxetan-3-ol.
-
Step 2: Bromination to 3-Bromo-3-(3-methoxyphenyl)oxetane (Intermediate D): To a solution of 3-(3-methoxyphenyl)oxetan-3-ol in anhydrous dichloromethane at 0 °C is added phosphorus tribromide dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-bromo-3-(3-methoxyphenyl)oxetane, which may be used in the next step without further purification or purified by column chromatography if necessary.
Synthesis of 3-(3-Methoxyphenyl)oxetane-3-carbonitrile (Intermediate E)
This step involves a nucleophilic substitution of the bromide with a cyanide ion. The choice of solvent and temperature is crucial to ensure a good yield and minimize side reactions.
Protocol:
-
To a solution of 3-bromo-3-(3-methoxyphenyl)oxetane in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added sodium cyanide.
-
The reaction mixture is heated to 60-70 °C and stirred for 12-18 hours, while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 3-(3-methoxyphenyl)oxetane-3-carbonitrile.
Hydrolysis of 3-(3-Methoxyphenyl)oxetane-3-carbonitrile to 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid (Target Compound F)
The hydrolysis of the nitrile is the final and most delicate step. Basic conditions are employed to prevent the acid-catalyzed opening of the oxetane ring.[1][4][5]
Protocol:
-
A mixture of 3-(3-methoxyphenyl)oxetane-3-carbonitrile and a 2 M aqueous solution of sodium hydroxide is heated to reflux (approximately 100-110 °C).
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and washed with a nonpolar solvent like hexane to remove any unreacted starting material or nonpolar impurities.
-
The aqueous layer is then carefully acidified to pH 2-3 with a 2 M hydrochloric acid solution at 0 °C.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the desired 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid.
-
If a precipitate does not form, the acidified aqueous layer can be extracted with ethyl acetate. The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.
Characterization and Quality Control
The identity and purity of the synthesized compounds should be confirmed by a combination of analytical techniques.
| Technique | Purpose | Expected Observations for 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid |
| ¹H NMR | Structural elucidation and purity assessment | Aromatic protons of the methoxyphenyl group, diastereotopic protons of the oxetane ring, and a singlet for the methoxy group. The carboxylic acid proton may be observed as a broad singlet. |
| ¹³C NMR | Confirmation of the carbon skeleton | Signals corresponding to the quaternary carbon of the oxetane ring, the carbons of the methoxyphenyl group, the oxetane methylene carbons, the methoxy carbon, and the carboxylic acid carbonyl carbon. |
| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the exact mass of the target compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups | A broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-O stretches for the ether and methoxy groups. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |
Safety Considerations
-
Sodium cyanide and phosphorus tribromide are highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Grignard reagents are highly reactive and flammable. Reactions involving Grignard reagents must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
-
Acidification of the basic hydrolysis mixture should be done slowly and with cooling to control the exothermic reaction.
Conclusion
The is a challenging but achievable goal for researchers in medicinal chemistry. The proposed synthetic route, proceeding through a nitrile intermediate and employing a carefully controlled basic hydrolysis, offers a viable strategy for obtaining this valuable building block. By understanding the inherent reactivity of the oxetane ring and implementing the mild reaction conditions outlined in this guide, scientists can successfully synthesize this and related compounds for the advancement of drug discovery programs.
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Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocyles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
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1H NMR and 13C NMR data for 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid. Oxetane-containing molecules are of significant interest in medicinal chemistry, often serving as bioisosteres for gem-dimethyl or carbonyl groups to enhance physicochemical properties such as solubility and metabolic stability.[1] Accurate structural elucidation is paramount in drug development, and NMR spectroscopy stands as the cornerstone technique for the unambiguous characterization of such novel chemical entities. This document offers a detailed interpretation of the predicted NMR spectra, explains the rationale behind experimental choices, and provides standardized protocols for data acquisition, serving as a vital resource for researchers in synthetic chemistry, medicinal chemistry, and drug discovery.
Molecular Structure and Spectroscopic Overview
The structure of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid incorporates several key functional groups that give rise to a distinct and interpretable NMR signature: a 3,3-disubstituted oxetane ring, a meta-substituted methoxyphenyl group, and a carboxylic acid moiety. The central C3 carbon of the oxetane ring is a quaternary stereocenter, rendering the methylene protons on the C2 and C4 positions diastereotopic. This diastereotopicity is a critical feature that manifests clearly in the ¹H NMR spectrum.
Below is the chemical structure with IUPAC-recommended atom numbering for the purpose of NMR signal assignment.
Caption: Molecular structure of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid.
¹H NMR Spectroscopy: Data and Interpretation
The proton NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of hydrogen atoms in the molecule.
Experimental Protocol for ¹H NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy. The choice of solvent is critical, especially for molecules containing exchangeable protons like carboxylic acids.
Caption: Standard workflow for ¹H NMR data acquisition and processing.
Causality Behind Experimental Choices:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the NMR solvent. Its high polarity readily dissolves the carboxylic acid, and more importantly, it allows for the observation of the exchangeable carboxylic acid proton, which often disappears or becomes excessively broad in solvents like CDCl₃ due to exchange with residual water.[2][3]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal reference standard, defined as 0.00 ppm.
-
Spectrometer Frequency: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, which is crucial for resolving the complex multiplets of the aromatic and diastereotopic oxetane protons.
Predicted ¹H NMR Spectral Data and Assignments
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| -COOH | ~12.0 - 13.0 | broad singlet | 1H | - | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygens and hydrogen bonding.[4][5][6] |
| H-2', H-6' | 6.90 - 7.10 | m | 2H | - | Aromatic protons ortho and para to the electron-donating methoxy group are shielded relative to benzene (7.34 ppm). |
| H-4' | 6.80 - 6.90 | t | 1H | J ≈ 2-3 Hz | This proton is meta to both substituents and shows a small coupling. |
| H-5' | 7.25 - 7.35 | t | 1H | J ≈ 8 Hz | This proton is ortho to the oxetane substituent and experiences standard ortho coupling. |
| H-2a, H-4a | 4.80 - 5.00 | d | 2H | J ≈ 6-8 Hz | These diastereotopic protons are on carbons adjacent to the ring oxygen, causing significant deshielding.[7] They form one half of an AB system. |
| H-2b, H-4b | 4.60 - 4.80 | d | 2H | J ≈ 6-8 Hz | The other half of the diastereotopic AB system, slightly more shielded than their counterparts. Typical geminal coupling in oxetanes is ~6-8 Hz.[8] |
| -OCH₃ | ~3.78 | s | 3H | - | Methoxy group protons give a characteristic sharp singlet.[9][10] |
¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon environments and provides information about their functionalization.
Experimental Protocol for ¹³C NMR Data Acquisition
The protocol is similar to that for ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Sample Preparation: Use a more concentrated sample (20-50 mg in ~0.6 mL of DMSO-d₆) to improve the signal-to-noise ratio.
-
Data Acquisition (100 MHz):
-
Employ a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
A higher number of scans (e.g., 256 or more) is required.
-
A wider spectral width (~240 ppm) is used to encompass all carbon signals.
-
-
Spectral Editing (DEPT): Perform DEPT-135 and DEPT-90 experiments. A DEPT-135 spectrum shows CH₃ and CH carbons as positive signals and CH₂ carbons as negative signals, while quaternary carbons are absent. A DEPT-90 spectrum shows only CH carbons. This is a self-validating system to confirm carbon types.
Predicted ¹³C NMR Spectral Data and Assignments
| Signal Assignment | Predicted δ (ppm) | Rationale |
| -COOH | ~172 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic region.[6][11][12] |
| C-3' (-C-O) | ~160 | Aromatic carbon directly attached to the electronegative oxygen of the methoxy group is the most deshielded aromatic carbon.[13] |
| C-1' (-C-Oxetane) | ~140 | Aromatic carbon attached to the oxetane ring. |
| C-5' | ~130 | Aromatic CH carbon. |
| C-2', C-4', C-6' | 112 - 120 | Aromatic CH carbons shielded by the electron-donating effect of the methoxy group. |
| C-2, C-4 (-CH₂-O) | ~75 | The oxetane methylene carbons are significantly deshielded due to their attachment to the ring oxygen.[14] |
| -OCH₃ | ~55 | The methoxy carbon gives a characteristic signal in this range.[9][10][15] |
| C-3 (Quaternary) | ~45-50 | The quaternary carbon of the oxetane ring, attached to the aryl ring and the carboxyl group. |
Structural Confirmation with 2D NMR
To provide unequivocal assignment, 2D NMR experiments are invaluable. The relationships between signals can be visualized to confirm the proposed structure.
Caption: Key 2D NMR correlations for structural assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would confirm the assignments of the methoxy group (δH ~3.78 with δC ~55), the oxetane methylenes (δH ~4.6-5.0 with δC ~75), and the aromatic CH groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations that would lock in the structure include:
-
The methoxy protons (δH ~3.78) to the C-3' aromatic carbon (δC ~160).
-
The oxetane methylene protons (δH ~4.6-5.0) to the quaternary C-3 (δC ~45-50) and the carbonyl carbon (δC ~172).
-
Aromatic protons to the quaternary C-3 of the oxetane ring.
-
Conclusion
The ¹H and ¹³C NMR spectra of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid provide a distinct set of signals that are fully consistent with its proposed structure. The key diagnostic features include the downfield signal of the carboxylic acid proton, the characteristic singlet of the methoxy group, the complex multiplets of the meta-substituted aromatic ring, and most notably, the pair of diastereotopic doublets for the oxetane methylene protons. By employing the detailed protocols and interpretive guides presented herein, researchers can confidently verify the identity, purity, and structure of this and related oxetane-containing compounds, ensuring the scientific integrity of their drug discovery and development endeavors.
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11713. [Link]
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Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
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Jasiński, M., et al. (2022). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(9), 2953. [Link]
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ResearchGate. (n.d.). The chemical shifts and couplings of the oxetane protons...[Link]
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Bar-Haim, G., et al. (2013). Synthesis of 3,3-disubstituted oxetane building blocks. Tetrahedron Letters, 54(23), 2969-2972. [Link]
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Schneider, G., et al. (1993). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Collection of Czechoslovak Chemical Communications, 58(9), 2165-2171. [Link]
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An In-Depth Technical Guide to Intramolecular Williamson Etherification for Oxetane Formation
Foreword: The Rising Prominence of the Oxetane Moiety in Modern Chemistry
The oxetane ring, a four-membered saturated heterocycle, has transitioned from a synthetic curiosity to a highly valuable motif in contemporary drug discovery.[1] Its unique combination of properties—including low lipophilicity, metabolic stability, and the ability to act as an excellent hydrogen-bond acceptor—makes it an attractive surrogate for commonly used functional groups like gem-dimethyl or carbonyl groups.[1][2] These attributes can significantly improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic clearance.[1] However, the inherent ring strain and the synthetic challenges associated with constructing this four-membered ring have historically limited its widespread application.[3][4]
This guide provides an in-depth exploration of one of the most fundamental methods for synthesizing the oxetane core: the intramolecular Williamson etherification. We will move beyond a simple recitation of facts to provide a deep, mechanistic understanding of the reaction, the critical parameters that govern its success, and the field-proven strategies to overcome its inherent challenges. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful reaction in their synthetic endeavors.
The Mechanistic Tightrope: Understanding the 4-exo-tet Cyclization
The Williamson ether synthesis is a classic SN2 reaction where an alkoxide displaces a leaving group to form an ether.[5] In its intramolecular variant for oxetane synthesis, the starting material is a 1,3-halohydrin or a related substrate containing an alcohol and a leaving group in a 1,3-relationship.[6] The reaction proceeds in two fundamental steps:
-
Deprotonation: A strong base deprotonates the hydroxyl group to form a nucleophilic alkoxide ion.[7]
-
Intramolecular SN2 Attack: The newly formed alkoxide attacks the electrophilic carbon bearing the leaving group, displacing it and closing the four-membered ring.[8]
This cyclization is classified as a 4-exo-tet reaction according to Baldwin's rules. Kinetically, this is the least favored of the small ring-forming n-exo-tet cyclizations (where n ≤ 7).[9] The geometric constraints for the requisite backside attack in the SN2 transition state are severe, leading to significant activation energy.[6] This inherent difficulty is a central challenge that must be overcome for a successful synthesis.
Figure 1: General mechanism of intramolecular Williamson etherification for oxetane formation.
Critical Reaction Parameters: A Scientist's Guide to Optimization
The success of an intramolecular Williamson etherification for oxetane formation hinges on the careful selection of four key parameters: the base, the leaving group, the solvent, and the substrate itself. The goal is always to maximize the rate of the desired SN2 cyclization while minimizing competing side reactions.
The Choice of Base: Generating the Nucleophile
The base's primary role is to deprotonate the alcohol to generate the alkoxide nucleophile efficiently and irreversibly.[7] The ideal base should be strong but non-nucleophilic to avoid competing intermolecular reactions with the leaving group.
| Base | Common Form | pKa of Conj. Acid | Key Characteristics & Causality |
| Sodium Hydride | NaH | ~35 | Gold Standard. Reacts irreversibly to form the alkoxide and H₂ gas, which bubbles out of solution, driving the equilibrium forward. It is a poor nucleophile, minimizing side reactions.[10] |
| Potassium Hydride | KH | ~35 | Similar to NaH but often more reactive. Can be advantageous for sterically hindered alcohols. |
| Potassium tert-butoxide | KOtBu | ~19 | A strong, sterically hindered base. Effective for deprotonation, but its bulk can sometimes influence reaction pathways. |
| Potassium Hydroxide | KOH | ~15.7 | Can be used, especially under phase-transfer catalysis (PTC) conditions, but the equilibrium is less favorable, and the presence of water can be detrimental.[5] |
Expert Insight: Sodium hydride (NaH) is the most common and reliable choice.[2] Its use in an anhydrous solvent like THF or DMF ensures that the alkoxide is the dominant nucleophile and that water-mediated side reactions are avoided.[10]
The Leaving Group: Facilitating the SN2 Displacement
The rate of the SN2 reaction is highly dependent on the ability of the leaving group to depart. Excellent leaving groups are weak bases that can stabilize a negative charge.
| Leaving Group | Abbreviation | Relative Reactivity | Commentary |
| Triflate | -OTf | Excellent | One of the best leaving groups, but triflating agents can be expensive and moisture-sensitive. |
| Tosylate | -OTs | Very Good | A widely used, reliable, and crystalline leaving group. Easily introduced from the corresponding alcohol using tosyl chloride (TsCl).[5] |
| Mesylate | -OMs | Very Good | Similar to tosylate, often used interchangeably. Prepared using mesyl chloride (MsCl).[2] |
| Iodide | -I | Good | The best leaving group among the common halides.[10] |
| Bromide | -Br | Moderate | Frequently used and generally effective.[9] |
| Chloride | -Cl | Fair | The least reactive of the common halide leaving groups; higher temperatures or longer reaction times may be required.[10] |
Expert Insight: For challenging cyclizations, converting the primary hydroxyl group of a 1,3-diol into a tosylate or mesylate is a robust strategy.[2] This provides a much better leaving group than a halide and often leads to higher yields and milder reaction conditions.
The Solvent: Modulating Nucleophilicity and Solubility
The solvent plays a critical role in solvating the ions in solution. For an SN2 reaction, polar aprotic solvents are vastly superior to polar protic ones.
-
Polar Aprotic Solvents (Recommended): Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[5][10]
-
Causality: These solvents can solvate the metal cation (e.g., Na⁺) but do not form a strong hydrogen-bonding shell around the alkoxide anion. This leaves the alkoxide "naked" and highly nucleophilic, accelerating the desired SN2 reaction.[5]
-
-
Polar Protic Solvents (Avoid): Water, Methanol, Ethanol.
-
Causality: These solvents will form a tight solvation shell around the alkoxide through hydrogen bonding, stabilizing it and drastically reducing its nucleophilicity and reactivity.[5]
-
Navigating the Minefield: Competing Side Reactions
The primary reason for low yields in oxetane formation via this method is not just the slow rate of the 4-exo-tet cyclization, but the prevalence of faster, competing side reactions.[9] A thorough understanding of these pathways is crucial for troubleshooting and optimization.
-
Grob Fragmentation: This is often the most significant competing pathway.[2] It is an entropically favored process where the C1-C2 bond cleaves, leading to the formation of an alkene and a carbonyl compound. This reaction is particularly prevalent in rigid systems or when the fragmentation leads to a thermodynamically stable alkene.[4][9]
-
E2 Elimination: If the leaving group is on a secondary or tertiary carbon, base-mediated E2 elimination can compete with the SN2 substitution, leading to an unsaturated alcohol.[5] This is why the leaving group is almost always on a primary carbon for this reaction.[5]
-
Intermolecular Williamson Etherification: At high concentrations, the alkoxide from one molecule can react with the alkyl halide of another, leading to dimer and polymer formation. This is mitigated by using high dilution conditions, which favors intramolecular processes.
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Methodological & Application
The Strategic Incorporation of 3-(3-Methoxyphenyl)oxetane-3-carboxylic Acid in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Oxetanes in Drug Design
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles has led to the exploration of unique chemical scaffolds. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for drug designers.[1][2] Its inherent characteristics—polarity, three-dimensionality, and metabolic stability—offer a compelling alternative to more traditional chemical moieties.[3] This application note delves into the specific utility of a promising building block, 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid , exploring its synthesis, strategic applications, and the rationale behind its use in the development of next-generation therapeutics.
The incorporation of an oxetane motif can significantly improve a drug candidate's physicochemical properties.[2] It is often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, leading to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity.[3][4] These improvements can translate to better pharmacokinetic profiles, including increased oral bioavailability and reduced clearance, ultimately leading to more effective and safer medicines.
The Unique Profile of 3-(3-Methoxyphenyl)oxetane-3-carboxylic Acid
The subject of this guide, 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid, combines the advantageous properties of the oxetane core with the electronic and structural features of the 3-methoxyphenyl group. This particular combination makes it a valuable building block for several reasons:
-
Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other commonly used functionalities.[5] This can lead to a longer half-life of the drug in the body, potentially reducing the required dosing frequency.
-
Enhanced Solubility: The inherent polarity of the oxetane oxygen atom can improve the aqueous solubility of a molecule, a critical factor for oral drug absorption.
-
Three-Dimensionality: The non-planar nature of the oxetane ring introduces a greater degree of three-dimensionality into a molecule. This can lead to more specific and higher-affinity interactions with biological targets.
-
Bioisosteric Replacement: The 3,3-disubstituted oxetane core can act as a bioisostere for a carbonyl group or a gem-dimethyl group, allowing for the fine-tuning of a molecule's properties without drastically altering its overall shape.[2][4]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can lower the basicity of adjacent amine groups, which can be advantageous for optimizing a drug's pharmacokinetic and pharmacodynamic properties.[2]
-
The Role of the 3-Methoxyphenyl Group: The methoxy group at the meta-position of the phenyl ring can influence the molecule's electronic properties and its potential interactions with biological targets. It can act as a hydrogen bond acceptor and its metabolic fate can be more predictable than other aromatic substituents.
Strategic Applications in Drug Discovery
While specific, publicly available examples of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid in late-stage clinical candidates are not yet prevalent, its potential applications can be inferred from the broader use of 3-aryl-oxetane derivatives in several therapeutic areas.
Kinase Inhibition
A significant area of interest for oxetane-containing compounds is in the development of kinase inhibitors, particularly for oncology.[1] The mTOR (mammalian target of rapamycin) signaling pathway, which is often dysregulated in cancer, is a key target.[1][6][7] The incorporation of an oxetane moiety can lead to improved potency and selectivity, as well as enhanced metabolic stability, which are critical for the development of effective cancer therapies.[1] The 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid building block can be utilized to synthesize novel kinase inhibitors where the oxetane provides a desirable scaffold and the methoxyphenyl group can be oriented to interact with specific residues in the kinase active site.
Central Nervous System (CNS) Drug Discovery
Developing drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge in CNS drug discovery.[8][9][10][11] The physicochemical properties of a molecule, such as its size, polarity, and lipophilicity, are critical determinants of its ability to penetrate the CNS. The introduction of an oxetane ring can favorably modulate these properties, potentially leading to improved brain penetration. The use of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid in the design of CNS-active compounds could therefore be a promising strategy to enhance their therapeutic efficacy for neurological disorders.
Data Presentation: Physicochemical Properties of Oxetane-Containing Scaffolds
The following table summarizes the general impact of incorporating an oxetane moiety on key physicochemical properties relevant to drug design.
| Property | General Impact of Oxetane Incorporation | Rationale |
| Aqueous Solubility | Increased | Introduction of a polar oxygen atom. |
| Lipophilicity (LogP/LogD) | Decreased | The polar nature of the oxetane ring reduces overall lipophilicity. |
| Metabolic Stability | Increased | The oxetane ring is less susceptible to enzymatic degradation. |
| Molecular Weight | Minimal Increase | A relatively small and efficient scaffold. |
| Fraction of sp3 carbons (Fsp3) | Increased | Enhances three-dimensionality and can improve solubility and reduce promiscuity. |
Experimental Protocols
Protocol 1: Synthesis of 3-(3-Methoxyphenyl)oxetane-3-carboxylic Acid
This protocol is adapted from general methods for the synthesis of 3-aryl-oxetane-3-carboxylic acids.[12]
Workflow Diagram:
A generalized synthetic workflow.
Materials:
-
3-Methoxyphenylacetonitrile
-
Epichlorohydrin
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Potassium permanganate (KMnO4) or other suitable oxidizing agent
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO4)
Procedure:
-
Alkylation: a. To a solution of 3-methoxyphenylacetonitrile in anhydrous DMF, add sodium hydride portion-wise at 0 °C. b. Stir the mixture for 30 minutes at 0 °C. c. Add epichlorohydrin dropwise and allow the reaction to warm to room temperature and stir overnight. d. Quench the reaction with water and extract with diethyl ether. e. Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure to obtain the crude intermediate.
-
Intramolecular Cyclization: a. Dissolve the crude intermediate in a suitable solvent such as methanol. b. Add a base, for example, sodium hydroxide, and stir the mixture at room temperature. c. Monitor the reaction by TLC until completion. d. Neutralize the reaction with HCl and extract with ethyl acetate. e. Wash the organic layer with brine, dry over MgSO4, and concentrate. Purify the crude product by column chromatography to yield 3-(3-methoxyphenyl)oxetan-3-one.
-
Oxidation: a. To a solution of 3-(3-methoxyphenyl)oxetan-3-one in a suitable solvent system (e.g., acetone/water), add an oxidizing agent such as potassium permanganate.[12] b. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). c. Quench the reaction with a suitable quenching agent (e.g., sodium bisulfite). d. Acidify the mixture with HCl and extract with ethyl acetate. e. Wash the organic layer with brine, dry over MgSO4, and concentrate to yield 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid. Further purification may be achieved by recrystallization.
Protocol 2: Amide Coupling for Incorporation into a Lead Scaffold
This protocol describes the coupling of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid to a primary or secondary amine, a common step in drug synthesis.
Workflow Diagram:
A standard amide coupling workflow.
Materials:
-
3-(3-Methoxyphenyl)oxetane-3-carboxylic acid
-
A primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid in anhydrous DMF, add the primary or secondary amine.
-
Add HATU and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over MgSO4 and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Conclusion and Future Perspectives
3-(3-Methoxyphenyl)oxetane-3-carboxylic acid represents a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a metabolically robust, polarity-enhancing oxetane core with the electronically defined 3-methoxyphenyl substituent offers a powerful strategy for optimizing the properties of drug candidates across various therapeutic areas. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such thoughtfully designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
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Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. [Link]
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Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
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Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]
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Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
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Grygorenko, D. M., Volochnyuk, B. V., & Vashchenko, B. V. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry, 12(11), 1846-1861. [Link]
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Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T. V., Dibchak, D., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728. [Link]
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Lassalas, P., Oukoloff, K., Makani, V., James, M., Tran, V., Yao, Y., ... & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS medicinal chemistry letters, 8(8), 864-868. [Link]
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Rojas, J. J., Saejong, P., Denis, C., White, A. J. P., Voisin-Chiret, A. S., Choi, C., & Bull, J. A. (2023). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 14(5), 869-876. [Link]
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Al-Ghorbani, M., Vignaroli, G., Ghamdi, M. A., Al-Salahi, R., & Artese, A. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2, 3-dihydroquinazolin-4 (1H)-ones and 3-Aryl-2-(benzylthio) quinazolin-4 (3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Cancer Agents. Molecules, 27(19), 6599. [Link]
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Grygorenko, D. M., Volochnyuk, B. V., & Vashchenko, B. V. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry, 12(11), 1846-1861. [Link]
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Talevi, A. (2015). CNS Drug Development–Lost in Translation?. Current neuropharmacology, 13(4), 433-435. [Link]
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Rojas, J. J., Saejong, P., Denis, C., White, A. J. P., Voisin-Chiret, A. S., Choi, C., & Bull, J. A. (2023). Investigating 3,3-diaryloxetanes as potential bioisosteres in drug discovery. MedChemComm, 14(5), 869-876. [Link]
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Aragen. Pharmacokinetic Strategies in CNS Drug Discovery. [Link]
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Zhang, L., & Ouyang, D. (2024). Molecular Generation for CNS Drug Discovery and Design. Journal of Chemical Information and Modeling. [Link]
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Application Notes and Protocols: Amide Coupling with 3-(3-Methoxyphenyl)oxetane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern drug discovery. Its incorporation into small molecules can significantly enhance physicochemical and pharmacokinetic properties.[1] Compared to more common carbocyclic rings, the oxetane unit can improve aqueous solubility, metabolic stability, and lipophilicity, while also acting as a hydrogen bond acceptor.[1] Specifically, 3,3-disubstituted oxetanes serve as unique scaffolds, providing three-dimensional diversity to drug candidates. The subject of this guide, 3-(3-methoxyphenyl)oxetane-3-carboxylic acid, is a key building block for introducing this privileged substructure.
This document provides a comprehensive guide to performing amide coupling reactions with 3-(3-methoxyphenyl)oxetane-3-carboxylic acid. As a Senior Application Scientist, this guide is structured to not only provide step-by-step protocols but also to elucidate the underlying chemical principles and rationale for the experimental design, ensuring robust and reproducible outcomes.
Understanding the Substrate: Key Considerations for 3-(3-Methoxyphenyl)oxetane-3-carboxylic Acid
The successful amide coupling of this substrate hinges on understanding its unique structural features and potential reactivity challenges:
-
Steric Hindrance: The carboxylic acid is attached to a quaternary carbon, presenting significant steric bulk. This necessitates the use of highly efficient coupling reagents capable of activating sterically hindered acids.[2][3]
-
Oxetane Ring Stability: The oxetane ring is susceptible to ring-opening, particularly under acidic conditions or upon heating.[4] Therefore, reaction conditions must be carefully selected to maintain the integrity of this moiety. Basic conditions are generally better tolerated.[5]
-
Potential for Isomerization: Some oxetane-carboxylic acids have been reported to be unstable, undergoing isomerization to lactones, especially at elevated temperatures.[4] This underscores the importance of mild reaction conditions and careful monitoring.
Recommended Amide Coupling Protocols
Two primary protocols are presented, leveraging robust and commonly employed coupling reagents known for their efficacy with challenging substrates. The choice between them may depend on reagent availability, the specific amine coupling partner, and previous experience in the lab.
Protocol 1: HATU-Mediated Amide Coupling
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically hindered amino acids and other challenging carboxylic acids.[6][7] It forms a highly reactive O-acylisourea intermediate, facilitating nucleophilic attack by the amine. The reaction is typically fast and clean.
Materials:
-
3-(3-Methoxyphenyl)oxetane-3-carboxylic acid
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Experimental Workflow:
Figure 1: Workflow for HATU-mediated amide coupling.
Step-by-Step Procedure:
-
To a solution of 3-(3-methoxyphenyl)oxetane-3-carboxylic acid (1.0 eq.) in anhydrous DMF (or DCM), add the amine (1.0-1.2 eq.) followed by DIPEA or 2,4,6-collidine (2.0-3.0 eq.).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add HATU (1.1-1.5 eq.) portion-wise, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
Rationale: The combination of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with an additive like HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[6][8] EDC activates the carboxylic acid to form an O-acylisourea, which can rearrange to an unreactive N-acylurea.[6] HOBt traps the activated intermediate as a more stable active ester, which then reacts with the amine, improving efficiency and reducing side reactions.[9]
Materials:
-
3-(3-Methoxyphenyl)oxetane-3-carboxylic acid
-
Amine (1.0 - 1.2 equivalents)
-
EDC·HCl (1.2 - 1.5 equivalents)
-
HOBt·H₂O (1.2 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equivalents, if the amine is a hydrochloride salt, add an additional equivalent)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Experimental Workflow:
Figure 2: Workflow for EDC/HOBt-mediated amide coupling.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 3-(3-methoxyphenyl)oxetane-3-carboxylic acid (1.0 eq.), HOBt·H₂O (1.2-1.5 eq.), and the amine (1.0-1.2 eq.) in anhydrous DCM (or DMF).
-
Add DIPEA or TEA (1.5-2.0 eq.). If the amine is provided as a hydrochloride salt, add an additional equivalent of the base.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.2-1.5 eq.) in one portion.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Summary: Reagent Stoichiometry and Conditions
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt |
| Carboxylic Acid | 1.0 eq. | 1.0 eq. |
| Amine | 1.0 - 1.2 eq. | 1.0 - 1.2 eq. |
| Coupling Reagent | HATU (1.1 - 1.5 eq.) | EDC·HCl (1.2 - 1.5 eq.) |
| Additive | N/A | HOBt·H₂O (1.2 - 1.5 eq.) |
| Base | DIPEA or Collidine (2.0 - 3.0 eq.) | DIPEA or TEA (1.5 - 2.0 eq.) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DCM or DMF |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Typical Reaction Time | 2 - 16 hours | 4 - 24 hours |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | - Inefficient activation of the sterically hindered acid.- Low nucleophilicity of the amine. | - Switch to a more powerful coupling reagent like COMU.[6]- Increase the equivalents of the coupling reagent and base.- Consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[7]- If using EDC/HOBt, ensure the reagents are of high quality and the solvent is anhydrous. |
| Formation of N-acylurea byproduct | This is a common side reaction with carbodiimide reagents (EDC).[6] | - Ensure HOBt is used, as it minimizes this side reaction.[9]- Maintain a low reaction temperature (0°C) during the addition of EDC. |
| Oxetane Ring Opening/Degradation | - Presence of strong acid.- Elevated reaction temperatures.[4] | - Use a non-nucleophilic, hindered base like DIPEA or 2,4,6-collidine instead of TEA.- Avoid acidic work-up if possible, or use very dilute acid for a short duration.- Avoid heating the reaction mixture. If the reaction is sluggish, it is preferable to let it stir longer at room temperature. |
| Unreacted Starting Material | - Insufficient equivalents of coupling reagent or amine.- Reaction has not reached completion. | - Use a slight excess of the less valuable starting material (typically the amine).[7]- Increase the reaction time and continue to monitor by TLC/LC-MS. |
Conclusion
The amide coupling of 3-(3-methoxyphenyl)oxetane-3-carboxylic acid is a readily achievable transformation with careful consideration of the substrate's steric hindrance and the stability of the oxetane ring. The use of potent coupling reagents such as HATU or the classic EDC/HOBt system under mild, basic conditions provides reliable pathways to the desired amide products. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently incorporate this valuable oxetane-containing building block into their synthetic programs, paving the way for the discovery of novel chemical entities with potentially enhanced pharmaceutical properties.
References
-
Reddit user discussion on amide coupling with HATU. (2022). r/Chempros. [Link]
-
DeRatt, L. G., et al. (2020). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. ResearchGate. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Kuduk, S. D., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Battilocchio, C., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
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Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
ResearchGate. (n.d.). Defluorosulfonylative coupling of oxetane sulfonyl fluorides with...[Link]
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Mason, A. M., et al. (2021). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. bioRxiv. [Link]
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
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Wuitschik, G., et al. (2010). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Goodreid, J. D., et al. (2014). Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. The Journal of Organic Chemistry. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters. [Link]
-
Adlington, R. M., et al. (2004). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. [Link]
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Reddit user discussion on EDC/HOBt addition order. (2022). r/Chempros. [Link]
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experimental design for structure-activity relationship (SAR) studies
As a Senior Application Scientist, this guide provides a detailed framework for designing and executing robust Structure-Activity Relationship (SAR) studies. Our focus is on the strategic integration of molecular design, biological testing, and data analysis to efficiently drive drug discovery projects from initial hits to optimized lead candidates.
The Imperative of Structure-Activity Relationship (SAR) Studies
In the landscape of drug discovery, the Structure-Activity Relationship (SAR) is a foundational concept. It systematically explores how modifications to a molecule's chemical structure influence its biological activity, selectivity, toxicity, and physicochemical properties.[1][2] The core objective of an SAR study is to convert raw structure-activity observations into actionable knowledge.[3] This knowledge guides medicinal chemists in designing and synthesizing new compounds with improved potency, selectivity, and safety profiles, ultimately accelerating the identification of viable drug candidates.[1][4][5]
An effective SAR campaign is not a linear process but an iterative cycle of design, synthesis, testing, and analysis.[3][6] By systematically altering a molecule's structure, researchers can identify the key chemical features responsible for its biological effects, allowing for the rational optimization of its properties.[1][5] This iterative approach is crucial for navigating the vast chemical space and efficiently progressing from a preliminary "hit" compound to a well-characterized "lead" with therapeutic potential.[7][8][9]
The Iterative SAR Cycle: A Blueprint for Optimization
The engine of any successful lead optimization program is the iterative SAR cycle. This multi-step process is designed to generate knowledge at each stage, feeding insights directly into the next round of compound design. This systematic approach ensures that resources are focused on the most promising chemical space.
Caption: The Design-Synthesize-Test-Analyze (DSTA) iterative cycle for SAR studies.
Part 1: Strategic Compound Design and Selection
The efficiency of an SAR study is determined by the quality of the questions asked, which are embodied by the compounds chosen for synthesis. The goal is to maximize the information gained from each new analog.[3]
Causality in Compound Design
Rather than making random modifications, each new molecule should be designed to test a specific hypothesis. For example:
-
Probing for Pockets: Is there a hydrophobic pocket near a specific position? Adding a small alkyl group can answer this.[3]
-
Testing H-Bonding: Is a hydroxyl group acting as a hydrogen bond donor or acceptor? Capping it as a methyl ether removes the donor capability, while replacing it with a ketone removes the donor and changes the acceptor geometry.[3]
-
Assessing Bioisosteres: Can a carboxylic acid be replaced with a tetrazole to improve metabolic stability while retaining the necessary acidic pKa?
Key Design Strategies
-
Systematic Analoging & R-Group Analysis: This is the most common approach, involving the systematic modification of substituents (R-groups) around a common chemical scaffold.[7] This allows for a direct assessment of how changes in size, electronics, and lipophilicity at specific positions impact activity.
-
Scaffold Hopping: This advanced strategy involves identifying and synthesizing new core structures (scaffolds) that can present the key interacting functional groups in a similar spatial orientation to the original lead.[1] This is often used to escape patent space or to find scaffolds with better drug-like properties.
-
Computational Guidance: Modern SAR heavily leverages computational chemistry.[1] Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and in silico ADMET prediction help prioritize which compounds to synthesize, saving significant time and resources.[4][7][10]
Data Presentation: R-Group Analysis Table
A well-structured table is essential for visualizing the impact of R-group modifications on activity.
| Compound ID | Scaffold | R1 | R2 | Potency (IC50, nM) |
| LEAD-001 | A | -H | -Cl | 50 |
| ANA-002 | A | -CH3 | -Cl | 25 |
| ANA-003 | A | -H | -F | 150 |
| ANA-004 | A | -H | -OCH3 | 800 |
This table clearly shows that a methyl group at R1 improves potency, while changing the halogen at R2 from Chlorine to Fluorine or adding a methoxy group is detrimental.
Part 2: The Cornerstone of SAR: Robust Assay Development
Meaningful SAR can only be built upon a foundation of high-quality, reproducible biological data. The choice and execution of biological assays are therefore critical.
Assay Selection: A Multi-faceted Approach
A comprehensive SAR study utilizes a suite of assays to build a complete picture of a compound's profile.[1]
-
In Vitro Biochemical Assays: These measure direct interaction with the target, such as enzyme inhibition or receptor binding.[1][11] They are typically high-throughput and form the primary screen for potency.
-
Cell-Based Assays: These measure the compound's effect in a more biologically relevant context, such as inhibiting viral replication or modulating a signaling pathway within a cell.[1][12][13]
-
Selectivity Assays: It is crucial to test compounds against related off-targets to ensure the desired selectivity.[14] For example, a kinase inhibitor should be profiled against a panel of other kinases.
-
Early ADMET Assays: Integrating early assessments of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is vital.[1][6][10] A potent compound with poor metabolic stability or high toxicity is not a viable drug candidate.
Protocol: Establishing a Reliable Dose-Response Curve
This protocol ensures that the potency value (e.g., IC50 or EC50) for each compound is accurate and reproducible.
Objective: To determine the concentration of a compound that produces 50% of its maximal effect.
Materials:
-
Test compounds, dissolved in 100% DMSO (or appropriate solvent) to create high-concentration stock solutions.
-
Assay buffer and all necessary reagents for the specific biological assay (e.g., enzyme, substrate, cells).
-
Calibrated multichannel pipettes or automated liquid handlers.
-
Plate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence).
Methodology:
-
Compound Serial Dilution: a. Prepare a series of dilutions of the test compound. A common approach is a 10-point, 3-fold serial dilution. b. Start with a high concentration (e.g., 100 µM) and dilute sequentially to cover a wide concentration range. c. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is low enough (typically ≤1%) to not affect the assay.
-
Assay Plate Setup: a. Designate wells for each compound concentration, as well as for positive and negative controls. b. Negative Control (0% effect): Contains all assay components except the test compound (vehicle only). c. Positive Control (100% effect): Contains all assay components, with a known standard inhibitor (for inhibition assays) or agonist (for activation assays). d. Run all samples in triplicate to ensure statistical validity.
-
Assay Execution: a. Add all assay reagents (buffer, enzyme, cells, etc.) to the wells. b. Add the serially diluted compounds to the appropriate wells. c. Incubate the plate for the predetermined optimal time and temperature. d. Add any necessary detection reagents and read the plate using the appropriate plate reader.
-
Data Analysis: a. Normalize the raw data using the controls: Percentage Effect = 100 * (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative). b. Plot the Percentage Effect versus the logarithm of the compound concentration. c. Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50/EC50 value.
Part 3: Data Interpretation and Driving the Next Cycle
The final step in the cycle is to analyze the collected data to extract meaningful SAR trends and formulate hypotheses for the next round of design.
The SAR Table: A Central Repository of Knowledge
The SAR table is the primary tool for interpreting results. It consolidates structural information with biological and physicochemical data, allowing for direct comparisons between analogs.[16]
| Compound | R1 | R2 | Potency IC50 (nM) | Selectivity (vs. Target B) | Microsomal Stability (% remaining @ 30 min) |
| LEAD-001 | -H | -Cl | 50 | 10-fold | 65% |
| ANA-005 | -CF3 | -Cl | 200 | 8-fold | 70% |
| ANA-006 | -H | -F | 150 | 12-fold | 40% |
| ANA-007 | -H | -CN | 45 | 50-fold | 85% |
From this expanded table, a medicinal chemist can deduce that while a nitrile at R2 (ANA-007) does not significantly improve potency over the original lead, it dramatically improves both selectivity and metabolic stability, making it a highly valuable modification to carry forward.
Visualizing SAR-Driven Decisions
Decision-making in SAR is a logical process that can be visualized to clarify the strategy for the project team.
Caption: A simplified decision tree for interpreting SAR data and forming new hypotheses.
Identifying Critical Features
-
Activity Cliffs: Pay close attention to small structural changes that lead to a large drop in activity.[1] This often indicates a critical interaction with the target protein (e.g., a key hydrogen bond) or a conformationally required feature.
-
Pharmacophores: Over time, the SAR will reveal a pattern of essential features—hydrogen bond donors/acceptors, hydrophobic regions, aromatic centers—that are required for activity.[17] This constitutes the pharmacophore model, which is a powerful guide for future design.
By adhering to this structured and iterative process, research teams can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.
References
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SAR: Structure Activity Relationships . CDD Vault. [Link]
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On Exploring Structure Activity Relationships . National Center for Biotechnology Information (NCBI) - PMC. [Link]
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Structure–Activity Relationship (SAR) in Drug Discovery . Excelra. [Link]
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Isolation, Structural Characterization, and In Vitro Antioxidant Activity of Polysaccharides from Cynanchum auriculatum Royle ex Wight . MDPI. [Link]
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Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy . ACS Chemical Neuroscience. [Link]
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Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs . Protocols.io. [Link]
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In vitro assays for COVID-19 vaccine development . Labtoo. [Link]
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Structure-Activity Relationships in Med Chem . Fiveable. [Link]
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Hit-to-lead in drug discovery . Drug Target Review. [Link]
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Application Note: Enhancing Metabolic Stability in Drug Candidates with Oxetane Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract
Metabolic instability is a primary cause of attrition in drug discovery, leading to poor pharmacokinetic profiles and potential toxicity. The strategic incorporation of oxetane rings into drug candidates has emerged as a powerful tool to mitigate these liabilities. This application note provides a comprehensive guide for medicinal chemists on leveraging oxetanes to enhance metabolic stability. We delve into the mechanistic principles by which these four-membered heterocycles shield metabolically labile sites and favorably modulate physicochemical properties. Detailed protocols are provided for the synthesis of oxetane-containing analogs and for the in vitro assessment of their metabolic stability using liver microsomes, enabling researchers to practically apply these concepts in their drug discovery programs.
Introduction: The Challenge of Metabolic Instability
In the journey of a drug from discovery to clinical application, establishing a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount. A significant hurdle in this process is rapid metabolic clearance, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] High metabolic turnover can lead to low bioavailability, short duration of action, and the formation of potentially reactive metabolites. Consequently, medicinal chemistry programs dedicate substantial effort to identifying and blocking sites of metabolic liability on lead compounds. A common strategy involves introducing steric bulk, such as a gem-dimethyl group, to shield a metabolically susceptible position. However, this often comes at the cost of increased lipophilicity, which can negatively impact solubility and other properties.[3]
The oxetane ring, a four-membered oxygen-containing heterocycle, has become an increasingly valuable motif in modern drug discovery to address these challenges.[4][5][6] Oxetanes serve as versatile bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl moieties, offering a unique combination of properties including low molecular weight, polarity, and a distinct three-dimensional structure.[3][4][7][8] Their incorporation can significantly improve metabolic stability while simultaneously enhancing aqueous solubility and fine-tuning other critical drug-like properties.[3][9] This guide outlines the rationale and practical application of using oxetanes to develop more robust drug candidates.
The Oxetane Advantage: Mechanistic Insights
The effectiveness of oxetanes in improving metabolic stability stems from several key structural and electronic features. Pioneering studies demonstrated that substituting a metabolically vulnerable C-H bond with an oxetane can effectively block oxidation by CYP enzymes.[4][10]
Key Mechanisms:
-
Bioisosterism for gem-Dimethyl Groups: Oxetanes can sterically shield adjacent positions similarly to a gem-dimethyl group but act as a more polar equivalent.[3] This substitution often reduces lipophilicity (LogD) and improves aqueous solubility, addressing liabilities frequently introduced by purely aliphatic blocking groups.[3]
-
Carbonyl Replacement: As a bioisostere for the carbonyl group, the oxetane moiety maintains a similar dipole moment and hydrogen bonding capability but is resistant to metabolic reduction or oxidation at that position.[3][10][11]
-
Inherent Stability: The stability of the oxetane ring itself is crucial. Studies have shown that stability is highly dependent on the substitution pattern, with 3,3-disubstituted oxetanes being the most robust due to steric hindrance that blocks nucleophilic attack on the C-O bonds.[4][5]
-
Modulation of Amine Basicity: When placed adjacent to a nitrogen atom, the electron-withdrawing nature of the oxetane ring reduces the basicity (pKa) of the amine.[4][7] This can be advantageous for optimizing cell permeability and reducing off-target effects, such as hERG channel inhibition.[9]
-
Redirecting Metabolic Pathways: Interestingly, the introduction of an oxetane can sometimes redirect metabolic clearance away from problematic CYP450 pathways towards other enzymes, such as microsomal epoxide hydrolase (mEH).[5] This can lead to a more predictable and manageable metabolic profile.
Below is a conceptual diagram illustrating how an oxetane can block a common metabolic pathway.
Caption: Metabolic shielding by an oxetane bioisostere.
Application in Practice: A Case Study
To illustrate the impact of oxetane incorporation, consider a hypothetical lead compound, "Lead-A," which suffers from rapid metabolic oxidation at a benzylic methylene group adjacent to a tert-butyl moiety. To address this, an analog, "Lead-Oxa," is designed where the gem-dimethyl part of the tert-butyl group is replaced by an oxetane ring.
Table 1: Comparative Properties of Lead-A and Lead-Oxa
| Property | Lead-A (Parent) | Lead-Oxa (Analog) | Rationale for Improvement |
| Structure | R-CH₂-C(CH₃)₃ | R-CH₂-(3,3-dimethyloxetane) | Oxetane replaces gem-dimethyl to block oxidation. |
| LogD (pH 7.4) | 3.5 | 2.7 | Increased polarity of the oxetane ring reduces lipophilicity.[9] |
| Aqueous Solubility (µM) | 5 | 50 | Lower lipophilicity and polar oxygen atom enhance solubility.[3] |
| Microsomal t½ (min) | 8 | > 60 | Oxetane sterically shields the benzylic position from CYP enzymes. |
| Intrinsic Clearance (µL/min/mg) | 173 | < 11.5 | Drastically reduced metabolic turnover. |
The data clearly demonstrate that the strategic replacement with an oxetane in Lead-Oxa not only blocked the primary metabolic route, leading to a significant increase in metabolic half-life and a reduction in clearance, but also improved key physicochemical properties like solubility and lipophilicity.[3][5]
Protocols for Implementation
Protocol 1: Synthesis of a 3-Substituted Oxetane Analog
This protocol provides a general method for synthesizing an oxetane-containing compound via Williamson etherification, a common and reliable method for forming the oxetane ring.[9]
Caption: Synthetic workflow for an oxetane building block.
Step-by-Step Methodology:
-
Reagents and Materials:
-
1,3-Propanediol derivative (starting material)
-
Protecting group (e.g., Trityl chloride)
-
Base (e.g., Triethylamine, Sodium hydride)
-
Activating agent (e.g., Mesyl chloride)
-
Deprotection agent (e.g., Formic acid)
-
Anhydrous solvents (e.g., DCM, THF)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
-
-
Procedure:
-
Selective Protection: Dissolve the diol precursor in anhydrous DCM. Add triethylamine followed by the dropwise addition of trityl chloride at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Work up the reaction and purify by column chromatography to isolate the mono-protected diol.
-
Activation: Dissolve the mono-protected alcohol in anhydrous DCM and cool to 0 °C. Add triethylamine followed by the dropwise addition of mesyl chloride. Stir the reaction at 0 °C until the starting material is consumed. Perform an aqueous workup to isolate the crude mesylated intermediate.
-
Deprotection: Dissolve the crude mesylate in a suitable solvent system (e.g., DCM/formic acid). Stir at room temperature until the trityl group is cleaved. Neutralize the acid, extract the product, and concentrate under reduced pressure.
-
Cyclization: Dissolve the resulting hydroxy mesylate in anhydrous THF. Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the reaction to warm to room temperature or gently heat to drive the intramolecular cyclization. Monitor the reaction for the formation of the oxetane ring.
-
Purification: Quench the reaction carefully with water. Extract the product with an organic solvent. Purify the crude product by silica gel chromatography to yield the desired oxetane-containing building block, which can then be incorporated into the target molecule.
-
Note: The chemical stability of the oxetane ring should be considered, especially avoiding strongly acidic conditions during synthesis and purification.[12]
Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines a standard procedure to determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[1][13][14]
Caption: Experimental workflow for a microsomal stability assay.
Step-by-Step Methodology:
-
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system or NADPH stock solution (1 mM final concentration)
-
Test compound and positive control (e.g., Verapamil, Testosterone)
-
Acetonitrile with internal standard for LC-MS analysis
-
96-well plates, incubator/shaker at 37°C
-
-
Reagent Preparation:
-
Thaw liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare a 1 µM working solution of the test compound in phosphate buffer from a 1 mM DMSO stock. The final DMSO concentration in the incubation should be ≤ 0.25%.[1]
-
-
Incubation Procedure:
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the test compound working solution to initiate the pre-incubation. Include a negative control (minus NADPH) and a positive control.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is T=0.
-
At subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[1]
-
-
Sample Analysis:
-
Seal and centrifuge the quench plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Protein Mass) .[15]
-
Conclusion
The incorporation of oxetanes is a proven and effective strategy in modern medicinal chemistry to overcome metabolic instability. By serving as polar, metabolically robust bioisosteres for labile groups, oxetanes can dramatically improve the pharmacokinetic profile of drug candidates.[4][10] The recent FDA approval of the oxetane-containing drug rilzabrutinib further validates the utility and safety of this motif in clinical therapeutics.[10] As synthetic methods become more advanced and our understanding of their biological effects deepens, oxetanes will undoubtedly continue to be a cornerstone for designing the next generation of durable and effective medicines.
References
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
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Cheprakov, A. V., & Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Bull, J. A., Croft, R. A., & Davis, O. G., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]
-
Bull, J. A., & Mousseau, J. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
-
Carreira, E. M., & Fessard, T. C. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
-
Various Authors. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Stepan, A. F., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Publications. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
Dubois, M. A. J., Croft, R. A., & Ding, Y., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]
-
MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. [Link]
-
Labcorp. (n.d.). Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Labcorp Drug Development. [Link]
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Troubleshooting & Optimization
Technical Support Center: Scale-Up Synthesis of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up synthesis of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid. As a critical building block in modern medicinal chemistry, successful and reproducible synthesis at scale is paramount. This document provides a recommended synthetic pathway, detailed protocols, and a comprehensive troubleshooting guide based on established chemical principles and practical field experience.
Recommended Synthetic Pathway
The synthesis of 3,3-disubstituted oxetanes can be challenging due to the inherent strain of the four-membered ring, which makes it susceptible to ring-opening under various conditions.[1][2] A robust and scalable four-step synthesis starting from commercially available oxetan-3-one is recommended. This pathway offers reliable control over each transformation and minimizes the formation of difficult-to-remove impurities.
Caption: Recommended four-step synthetic workflow.
Detailed Experimental Protocols
The following protocols are baseline procedures for a laboratory scale-up (e.g., 50-100 g). Adjustments may be necessary based on available equipment and in-process controls.
Step 1: Grignard Addition to Oxetan-3-one
Rationale: This step constructs the key C-C bond. The use of anhydrous THF is critical as it solvates the Grignard reagent, and its relatively high boiling point allows for effective temperature control. Slow addition at 0°C is essential to manage the reaction exotherm and prevent side reactions.[3]
-
Setup: Equip a dry, nitrogen-purged reactor with a mechanical stirrer, thermocouple, and addition funnel.
-
Grignard Reagent: Charge a solution of 3-methoxyphenylmagnesium bromide (1.1 eq) in THF to the reactor.
-
Addition: Cool the Grignard solution to 0-5°C. Add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise via the addition funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Quench: Cool the mixture to 0-5°C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Work-up: Add ethyl acetate and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-hydroxy-3-(3-methoxyphenyl)oxetane.
Step 2: Chlorination of the Tertiary Alcohol
Rationale: Conversion of the tertiary alcohol to a leaving group is necessary for the subsequent nucleophilic substitution. Thionyl chloride in the presence of a mild base like pyridine is a standard method. The temperature must be kept low to prevent acid-catalyzed ring-opening of the oxetane.
-
Setup: In a clean, dry, nitrogen-purged reactor, dissolve the crude alcohol from Step 1 in dichloromethane (DCM).
-
Base: Add pyridine (1.2 eq) and cool the solution to -10°C.
-
Addition: Add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below -5°C.
-
Reaction: Stir at -5°C to 0°C for 1-2 hours. Monitor for completion by TLC/HPLC.
-
Work-up: Quench the reaction by carefully adding cold water. Separate the organic layer, wash sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude chloride.
Step 3: Cyanation of the Tertiary Chloride
Rationale: Introduction of the nitrile group, which serves as a precursor to the carboxylic acid. DMSO is used as a polar aprotic solvent to facilitate the SN2-like reaction. Moderate heating is required to drive the reaction with the sterically hindered tertiary chloride.
-
Setup: Charge the crude chloride from Step 2 and sodium cyanide (1.5 eq) into a reactor equipped for heating and stirring under nitrogen. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Solvent: Add anhydrous DMSO.
-
Reaction: Heat the mixture to 60-70°C and stir for 8-12 hours. Monitor the reaction progress by HPLC.
-
Work-up: Cool the reaction to room temperature and pour it into a mixture of ice water and ethyl acetate. Stir vigorously. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash extensively with brine to remove DMSO, dry over sodium sulfate, and concentrate. The crude nitrile may require purification by column chromatography or recrystallization.
Step 4: Hydrolysis of the Nitrile
Rationale: The final conversion to the carboxylic acid. Basic hydrolysis is strongly recommended over acidic hydrolysis to prevent the acid-catalyzed decomposition of the oxetane ring.[1][4] The reaction proceeds via an amide intermediate. Sufficiently harsh conditions (heat, time) are needed to drive the hydrolysis to completion.[5]
-
Setup: Charge the nitrile from Step 3, ethanol, and a 4M aqueous solution of sodium hydroxide (5.0 eq) into a reactor.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 6-10 hours. The reaction should become a clear solution as the hydrolysis proceeds. Monitor for the disappearance of the starting material and the amide intermediate by HPLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Isolation: Dilute the remaining aqueous solution with water and wash with methyl tert-butyl ether (MTBE) to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 6M HCl.
-
Purification: The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) can be performed for further purification.
Troubleshooting Guide
General Issues
| Question | Possible Cause & Explanation | Recommended Solution |
| Why is my overall yield low after the four steps? | Cumulative losses at each stage. The primary culprits are often incomplete reactions or difficult purifications, especially after Steps 2 and 3. The oxetane ring is sensitive and can degrade under non-optimized conditions.[2] | Analyze a sample from each step to identify the specific stage with the lowest yield. Focus optimization efforts on that step first. Ensure all work-ups are performed promptly and at the recommended temperatures. |
| I'm observing a new, significant impurity by HPLC. How do I identify it? | The impurity could be a result of a side reaction (e.g., elimination) or decomposition (ring-opening). | Obtain an LC-MS of the crude material. The mass of the impurity can provide critical clues. For example, a mass corresponding to the loss of water from the starting material might indicate an elimination byproduct. |
Step-Specific Troubleshooting
Caption: Logic map for common troubleshooting scenarios.
Q: (Step 1) My Grignard reaction is sluggish and gives a low yield of the desired alcohol. What's wrong?
A: This is a common issue in Grignard chemistry, especially during scale-up.[6]
-
Cause 1: Inactive Grignard Reagent: The quality of the Grignard reagent is paramount. It may have degraded upon storage or was not prepared correctly.
-
Solution: Titrate the Grignard reagent (e.g., with iodine or a secondary alcohol and indicator) before use to determine its exact molarity and adjust stoichiometry accordingly.
-
-
Cause 2: Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the solvent, starting materials, or reactor will quench the reagent.
-
Solution: Ensure all glassware is rigorously dried. Use freshly distilled, anhydrous solvents. Test solvent water content via Karl Fischer titration. Purge the entire system thoroughly with an inert gas (nitrogen or argon).
-
-
Cause 3: Low Reaction Temperature: While initial addition should be cold, allowing the reaction to warm to room temperature is necessary to drive it to completion.
-
Solution: After the controlled addition at 0-5°C, ensure the batch is allowed to warm to ~20-25°C and held for a sufficient time as determined by in-process monitoring.
-
Q: (Step 2) During chlorination, my reaction mixture turns dark, and the yield is poor with many impurities.
A: This strongly suggests decomposition, likely due to the acid sensitivity of the oxetane ring. The HCl generated as a byproduct of the reaction with thionyl chloride can catalyze ring-opening if not effectively neutralized.
-
Cause 1: Temperature Excursion: Allowing the temperature to rise significantly can accelerate decomposition.
-
Solution: Improve cooling efficiency. Ensure the addition of thionyl chloride is slow enough to maintain the target temperature range (below 0°C).
-
-
Cause 2: Insufficient Base: If there isn't enough pyridine to scavenge the generated HCl, the reaction medium will become acidic.
-
Solution: Ensure at least 1.2 equivalents of pyridine are used. Consider using a non-nucleophilic base like 2,6-lutidine if side reactions with pyridine are suspected.
-
-
Cause 3: Reagent Choice: Thionyl chloride is highly reactive and may be too harsh.
-
Solution: For sensitive substrates, consider alternative, milder chlorinating agents such as those used in an Appel reaction (triphenylphosphine and carbon tetrachloride).
-
Q: (Step 4) My nitrile hydrolysis is stalling, and I'm isolating the amide intermediate instead of the carboxylic acid.
A: The hydrolysis of a nitrile to a carboxylic acid is a two-step process (nitrile -> amide -> carboxylate). The second step, hydrolysis of the amide, is often slower and requires more forcing conditions.
-
Cause 1: Insufficient Reaction Time/Temperature: The conditions may not be vigorous enough to hydrolyze the stable amide intermediate.
-
Solution: Increase the reflux time and monitor by HPLC until the amide peak is no longer observed. If necessary, a higher boiling point co-solvent (e.g., diethylene glycol) could be considered, but this complicates removal.
-
-
Cause 2: Insufficient Base: The hydrolysis consumes hydroxide ions. If an insufficient amount is used, the reaction will slow or stop as the base is consumed.
-
Solution: Ensure a significant excess of NaOH is used (4-5 equivalents is a good starting point). This ensures the medium remains strongly basic throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the key starting materials?
-
Oxetan-3-one: Purity should be >98%. It is prone to polymerization, so it should be stored cold and used relatively fresh. The primary impurity to watch for is the hydrated diol form.
-
3-Bromoanisole (for Grignard prep): Purity >99%. Should be free of moisture and any protic impurities that would interfere with Grignard formation.
-
Sodium Cyanide: Must be dry and finely powdered to ensure good reactivity.
Q2: How should I monitor these reactions during a scale-up campaign?
-
Thin Layer Chromatography (TLC): Excellent for quick qualitative checks at the bench but less reliable for quantitative analysis in a plant setting.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative monitoring. Develop a robust method that can separate the starting material, intermediates, product, and key potential impurities for each step. This is essential for determining reaction completion and identifying issues early.
Q3: What are the primary safety concerns for this process at scale?
-
Grignard Reaction (Step 1): Highly exothermic. A runaway reaction is a significant risk. Ensure adequate reactor cooling capacity and a controlled, slow addition rate. Always perform under an inert atmosphere to prevent ignition of the THF solvent.[6]
-
Thionyl Chloride (Step 2): Corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. Handle in a well-ventilated area and ensure the reactor is equipped with a scrubber system.
-
Sodium Cyanide (Step 3): Acutely toxic. Avoid contact with skin and inhalation of dust. Crucially, never allow sodium cyanide to come into contact with acid , as this will liberate highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched and disposed of according to strict environmental and safety protocols (e.g., by treatment with bleach or hydrogen peroxide under basic conditions).
-
Acidification (Step 4): The final acidification of the basic solution is exothermic and will release CO₂ if any carbonate is present. This step must be performed slowly and with efficient cooling to prevent a pressure buildup or runaway.
Q4: Are there any viable alternative synthetic routes? While the recommended pathway is robust, other routes exist. For instance, some syntheses proceed via the oxidation of a precursor like [3-(3-methoxyphenyl)oxetan-3-yl]methanol.[7][8] However, preparing this specific precursor at scale can be challenging. The nitrile hydrolysis route generally offers a more convergent and reliable approach starting from simpler, more readily available materials.
References
-
ResearchGate. Synthesis of 3,3-disubstituted oxetane building blocks | Request PDF. Available at: [Link]
-
Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Available at: [Link]
-
RSC Publishing. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Available at: [Link]
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]
-
ResearchGate. Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Available at: [Link]
-
ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Available at: [Link]
- Google Patents.US4824975A - Process for the preparation of oxetane-3-carboxylic acids.
- Google Patents.EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids.
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Available at: [Link]
-
PubChem - NIH. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310. Available at: [Link]
-
ResearchGate. THE REACTION OF VARIOUS GRIGNARD REAGENTS WITH EPICHLOROHYDRIN. THE PREPARATION OF SOME NEW CHLOROHYDRINS. Available at: [Link]
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of oxetanes. Available at: [Link]
-
Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure. Available at: [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]
-
Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]
-
Wikipedia. Oxetane. Available at: [Link]
- Google Patents.US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
AIChE. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. Available at: [Link]
-
DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Available at: [Link]
-
Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link]
-
Sciencemadness Discussion Board. Nitrile hydrolysis methods to get carboxylic acids. Available at: [Link]
-
Beyond Benign. Greener Grignard Reaction. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. beyondbenign.org [beyondbenign.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 7. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 8. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3,3-Disubstituted Oxetanes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,3-disubstituted oxetanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable strained heterocyclic motifs. Oxetanes are increasingly sought after as bioisosteres for gem-dimethyl and carbonyl groups, offering improved physicochemical properties such as aqueous solubility and metabolic stability.[1] However, their synthesis is not without challenges, primarily due to inherent ring strain and a propensity for ring-opening.[2][3]
This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols based on established and emerging synthetic strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of 3,3-disubstituted oxetanes in a practical question-and-answer format.
Issue 1: Low or No Yield in Williamson Etherification Cyclization
Question: I am attempting an intramolecular Williamson etherification to form a 3,3-disubstituted oxetane from a 1,3-diol precursor (after converting one hydroxyl to a leaving group), but I'm getting very low yields or only starting material back. What's going wrong?
Answer: This is a classic challenge in oxetane synthesis. The formation of a four-membered ring is kinetically less favorable than three-, five-, or six-membered rings due to significant ring strain (approx. 25.5 kcal/mol).[2][4] Success hinges on overcoming this kinetic barrier.
Causality & Solutions:
-
Poor Leaving Group: The intramolecular SN2 reaction requires a highly effective leaving group to proceed at a reasonable rate.
-
Troubleshooting: If you are using a mesylate (MsO-) or a halide like bromide, consider switching to a tosylate (TsO-) or a triflate (TfO-). Tosylates are commonly used and effective.[2] For particularly stubborn cyclizations, a triflate is an excellent but more expensive option.
-
-
Insufficiently Strong Base: The hydroxyl group must be fully deprotonated to act as an effective nucleophile. Incomplete deprotonation leads to a slow or stalled reaction.
-
Troubleshooting: Sodium hydride (NaH) is the most common and effective base for this cyclization, ensuring irreversible deprotonation.[5] If you are using weaker bases like potassium carbonate (K₂CO₃) or hydroxides, they may not be sufficient. Ensure your NaH is fresh and the solvent (typically THF or DMF) is anhydrous.
-
-
Competing Side Reactions (Grob Fragmentation): If your substrate has a specific stereoelectronic arrangement, a Grob fragmentation can occur, leading to an alkene instead of the desired oxetane.[6]
-
Troubleshooting: This is substrate-dependent. If you suspect fragmentation, re-evaluate your precursor's structure. Alternative synthetic routes, such as the Paternò-Büchi reaction, may be necessary.
-
-
Reaction Conditions: Temperature and concentration play crucial roles.
-
Troubleshooting: While some reactions work at room temperature, gentle heating (e.g., 40-60 °C) can often overcome the activation energy barrier. However, excessive heat can promote elimination or decomposition.[5] Running the reaction at high dilution can favor intramolecular cyclization over intermolecular polymerization.
-
Issue 2: Unwanted Ring-Opening of the Oxetane Product
Question: I successfully synthesized my 3,3-disubstituted oxetane, but it decomposes during workup or purification. How can I prevent this?
Answer: The stability of the oxetane ring is a significant concern. While 3,3-disubstitution generally enhances stability compared to other substitution patterns, the ring remains susceptible to cleavage, particularly under acidic conditions.[5][7]
Causality & Solutions:
-
Acidic Conditions: The ether oxygen of the oxetane is Lewis basic and can be protonated by even mild acids. This activation facilitates nucleophilic attack and ring-opening. This is the most common cause of decomposition.[7]
-
Troubleshooting:
-
Workup: Avoid acidic aqueous workups (e.g., washing with 1M HCl). Use neutral (water, brine) or slightly basic (saturated NaHCO₃ solution) washes instead.
-
Purification: Silica gel for column chromatography is slightly acidic and can cause degradation of sensitive oxetanes. Deactivate the silica by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., Hexane/EtOAc with 1% Et₃N). Alternatively, use neutral alumina for chromatography.
-
-
-
Presence of Internal Nucleophiles: If one of your substituents at the 3-position contains a nucleophilic group (like a hydroxyl or amine), it can facilitate intramolecular ring-opening, especially under acidic conditions.[5]
-
Troubleshooting: Protect these functional groups before attempting reactions that require harsh conditions and deprotect them as a final step under oxetane-tolerant conditions (e.g., basic hydrolysis for esters).[7]
-
-
High Temperatures: Although more stable than oxiranes, oxetanes can degrade at high temperatures.
-
Troubleshooting: Concentrate your product solutions at reduced pressure without excessive heating (e.g., keep the water bath below 40 °C). Avoid high-temperature distillations if possible.
-
Issue 3: Poor Regio- or Diastereoselectivity in Paternò-Büchi Reactions
Question: I'm using a Paternò-Büchi ([2+2] photocycloaddition) reaction to synthesize a complex oxetane, but I'm getting a mixture of isomers. How can I improve the selectivity?
Answer: The Paternò-Büchi reaction is a powerful tool for forming oxetanes but its selectivity can be complex to control.[4][6] The reaction proceeds via excitation of the carbonyl compound, which then adds to the alkene, forming a diradical intermediate. The regiochemistry and stereochemistry are determined by the relative stability of these intermediates and the subsequent ring closure.
Causality & Solutions:
-
Nature of the Diradical Intermediate: The stability of the two possible 1,4-diradical intermediates dictates the regioselectivity. The more stable radical (e.g., tertiary over secondary, benzylic) will form preferentially.
-
Troubleshooting: This is inherent to the substrates chosen. If regioselectivity is poor, it may indicate that the two possible diradical intermediates have similar stabilities. Modifying the electronics or sterics of the alkene or carbonyl partner can sometimes tip the balance. However, for some substrate pairs, achieving high selectivity is intrinsically difficult.[1]
-
-
Steric Hindrance: Steric bulk on either the alkene or the carbonyl partner can influence the approach of the reactants and the conformation leading to ring closure, affecting diastereoselectivity.
-
Troubleshooting: While difficult to alter post-facto, this is a key consideration during synthetic design. Sometimes, using a bulkier protecting group or substituent can guide the stereochemical outcome. In some cases, high diastereoselectivity is observed, but predicting it without prior examples can be challenging.[1]
-
-
Alternative Strategies: If selectivity issues cannot be resolved, the Paternò-Büchi reaction may not be the optimal route.
-
Troubleshooting: Consider a stepwise, stereocontrolled approach. Intramolecular cyclization of a well-defined 1,3-diol precursor, where the stereocenters are set beforehand, provides a reliable alternative for accessing specific diastereomers.[2]
-
Visual Troubleshooting Workflow
The following diagram outlines a general workflow for diagnosing common issues in 3,3-disubstituted oxetane synthesis.
Caption: Decision tree for selecting a primary synthetic route.
Key Synthetic Protocols & Data
Protocol 1: Synthesis of 3-Benzyl-3-methyloxetane via Williamson Etherification
This protocol is adapted from general procedures described in the literature for synthesizing 3,3-disubstituted oxetanes from malonate esters. [2] Step 1: Synthesis of Diethyl 2-benzyl-2-methylmalonate
-
To a stirred suspension of NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C, add diethyl 2-methylmalonate (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.
-
Stir at room temperature overnight.
-
Quench the reaction carefully with saturated NH₄Cl solution and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Step 2: Reduction to 2-benzyl-2-methylpropane-1,3-diol
-
To a stirred solution of lithium aluminum hydride (LAH, 2.5 eq) in anhydrous THF at 0 °C, add the diethyl 2-benzyl-2-methylmalonate (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool to 0 °C and quench sequentially by careful, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LAH in grams.
-
Stir the resulting white suspension vigorously for 1 hour, then filter through a pad of Celite. Wash the pad with THF.
-
Concentrate the filtrate to yield the diol, which is often used without further purification.
Step 3: Monotosylation
-
Dissolve the diol (1.0 eq) in pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 6-8 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with cold 1M HCl, water, and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to isolate the monotosylated product.
Step 4: Cyclization to 3-Benzyl-3-methyloxetane
-
Dissolve the monotosylated alcohol (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add NaH (60% dispersion, 1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature, then gently heat to 50 °C and stir overnight.
-
Cool to room temperature and quench carefully with water.
-
Extract with diethyl ether. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate carefully.
-
Purify by column chromatography (on silica pre-treated with 1% triethylamine) to yield the final product.
Table 1: Comparison of Common Cyclization Conditions
| Method | Precursor | Reagents | Typical Yield | Key Challenges |
| Williamson Etherification | 1,3-halohydrin or 1,3-tosyloxy-alcohol | NaH, THF/DMF | 50-90% | Multi-step precursor synthesis; potential for elimination. [2] |
| Paternò-Büchi Reaction | Carbonyl + Alkene | UV light (hν) | 20-60% | Often poor regio- or diastereoselectivity; limited substrate scope. [4][6] |
| Epoxide Opening | Sulfoxonium ylide + Epoxide | Ylide, DMSO | 40-75% | Requires synthesis of specific epoxide and ylide precursors. [2] |
| Carbonate Cyclization | 1,3-diol | Diphenyl carbonate, base | 40-60% | Forms a cyclic carbonate which is then decarboxylated; moderate yields. [2] |
Mechanistic Insight: Williamson Etherification vs. Side Reaction
The desired outcome is an intramolecular SN2 reaction (4-exo-tet). However, competing reactions can lower the yield.
Caption: Desired cyclization pathway versus a potential competing fragmentation.
References
-
Aitken, D. J., et al. (2018). Synthesis of tricyclic oxetanes via a photochemical triple cascade reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
-
Fremont, J., & Tlili, A. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
Huestis, M. P., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Duarte, F., & Bull, J. A. (2023). Decarboxylative Alkylation of 3-Aryloxetan-3-carboxylic Acids. Organic Letters. Available at: [Link]
-
Litskan, E. V., et al. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. Available at: [Link]
-
Ryabukhin, S., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Royal Society of Chemistry. Available at: [Link]
-
Various Authors. (2024). Synthesis of 3,3-disubstituted oxetane building blocks. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Senior Application Scientist's Guide to Screening Oxetane Derivatives for Biological Activity
Introduction: The Rise of Oxetanes in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a valuable scaffold in modern drug discovery.[1] Its unique combination of properties—low molecular weight, high polarity, and a three-dimensional structure—offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic profiles of drug candidates.[1][2][3] Unlike their carbocyclic analogue, cyclobutane, the oxygen atom in the oxetane ring imparts polarity and the ability to act as a hydrogen bond acceptor, often leading to significant improvements in aqueous solubility.[4][5]
Historically, the incorporation of oxetanes was sometimes met with apprehension due to concerns about their stability.[1] However, extensive research has demonstrated that their stability is highly dependent on the substitution pattern, with 3,3-disubstituted oxetanes showing particular robustness.[1][6] Consequently, oxetanes are now routinely incorporated into drug discovery campaigns to enhance properties such as metabolic stability, permeability, and target affinity, while simultaneously reducing lipophilicity (LogD).[1][7] In many instances, the introduction of an oxetane moiety has led to compounds with superior overall profiles, exemplified by several candidates advancing into clinical trials.[1][2]
This guide provides a comprehensive framework for screening a library of oxetane derivatives for biological activity. We will delve into the strategic decisions behind choosing appropriate screening paradigms, provide detailed experimental protocols for key assays, and discuss the interpretation of the resulting data.
Strategic Considerations for Screening Oxetane Libraries
The initial step in any screening campaign is to define the biological question you aim to answer. This will dictate the most appropriate screening strategy. Two primary approaches are prevalent in early-stage drug discovery: target-based screening and phenotypic screening.
-
Target-Based Screening: This approach is employed when a specific biological target, such as an enzyme or a receptor, is known to be involved in a disease pathway. The goal is to identify compounds that directly interact with and modulate the activity of this purified target. This method is highly focused and allows for a direct assessment of structure-activity relationships (SAR).
-
Phenotypic Screening: In contrast, phenotypic screening involves testing compounds in a more complex biological system, such as a cell line or even a whole organism, to identify agents that produce a desired change in phenotype (e.g., inhibition of cancer cell proliferation, reduction of a specific biomarker).[8][9][10] This approach is particularly valuable when the specific molecular target is unknown or when the disease involves complex, multi-target pathways.[8][11]
The choice between these strategies for an oxetane library depends on the project's goals. If the library is designed around a known pharmacophore for a specific target, a target-based approach is logical. However, if the library is diverse and intended for broader discovery, a phenotypic screen may uncover novel biological activities.
The Screening Cascade: A Step-by-Step Workflow
A well-designed screening cascade is essential for efficiently identifying and validating promising hits from a large compound library. This multi-stage process is designed to progressively filter compounds, starting with high-throughput primary screens and moving towards more complex and physiologically relevant secondary and tertiary assays.
Caption: A typical screening cascade for hit identification and validation.
Part 1: High-Throughput Primary Screening
The primary screen is the first pass through the oxetane library, designed to quickly identify "hits" with potential biological activity.[12] This is typically performed at a single high concentration of each compound.
Experimental Protocol: Target-Based Biochemical Assay (e.g., Kinase Inhibition)
This protocol outlines a typical high-throughput screen to identify inhibitors of a specific kinase.
Objective: To identify oxetane derivatives that inhibit the activity of Kinase X.
Materials:
-
Purified, active Kinase X
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (optimized for Kinase X activity)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
-
Automated liquid handling system
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each oxetane derivative from the library stock plates into the wells of a 384-well assay plate. The final concentration in the assay will typically be 10 µM.
-
Include appropriate controls:
-
Negative controls (0% inhibition): Wells containing DMSO (the compound solvent) instead of a test compound.
-
Positive controls (100% inhibition): Wells containing a known, potent inhibitor of Kinase X.
-
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of Kinase X in assay buffer at a concentration that will yield a robust signal.
-
Add the Kinase X solution to all wells of the assay plate.
-
Incubate the plates for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing the kinase substrate and ATP in assay buffer. The ATP concentration should be at or near the Km value for the enzyme to facilitate the identification of competitive inhibitors.[13]
-
Add this solution to all wells to start the kinase reaction.
-
Incubate the plates for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product formed (in this case, ADP) by adding the detection reagent according to the manufacturer's instructions.
-
Incubate as required for the detection signal to develop.
-
Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Part 2: Hit Confirmation and Secondary Assays
Once initial hits are identified, the next crucial step is to confirm their activity and rule out false positives.
Experimental Protocol: Dose-Response Analysis
Objective: To determine the potency (IC50) of the hit compounds.
Methodology:
-
Serial Dilution: For each hit compound, prepare a series of dilutions (e.g., 8-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).
-
Repeat Assay: Perform the same biochemical assay as in the primary screen, but this time using the range of concentrations for each hit compound.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Experimental Protocol: Cell-Based Orthogonal Assay
To ensure the observed activity is not an artifact of the biochemical assay format and that the compounds are active in a more physiologically relevant context, a cell-based assay is employed.[11][14][15]
Objective: To confirm the activity of hit compounds in a cellular environment.
Materials:
-
A cell line that expresses the target of interest (e.g., a cancer cell line overexpressing Kinase X).
-
Cell culture medium and supplements.
-
A cell-based assay kit to measure a downstream effect of target inhibition (e.g., a cell viability assay like CellTiter-Glo®, Promega, or an assay measuring the phosphorylation of a downstream substrate).
-
96- or 384-well clear-bottom cell culture plates.
Methodology:
-
Cell Seeding: Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of the hit compounds used in the dose-response analysis.
-
Incubation: Incubate the cells for a period relevant to the biological readout (e.g., 48-72 hours for a proliferation assay).
-
Detection: Add the detection reagent and measure the signal (e.g., luminescence for cell viability) according to the manufacturer's protocol.
-
Data Analysis: Determine the EC50 value, the concentration of the compound that gives half-maximal response in the cellular assay.
Comparison of Screening Approaches and Interpretation of Data
The data generated from these assays allow for a direct comparison of the oxetane derivatives and their non-oxetane counterparts.
Table 1: Comparative Screening Data for Oxetane Derivatives
| Compound ID | Oxetane Moiety | Primary Screen (% Inhibition @ 10 µM) | Biochemical IC50 (µM) | Cellular EC50 (µM) |
| OX-001 | 3-amino-oxetane | 85.2 | 0.5 | 1.2 |
| OX-002 | oxetan-3-one | 62.1 | 2.1 | 5.8 |
| Non-Ox-001 | Isopropyl | 45.7 | 8.9 | >20 |
| Non-Ox-002 | Cyclobutyl | 55.3 | 4.3 | 12.5 |
Interpretation of Results:
-
Structure-Activity Relationship (SAR): The data in Table 1 suggests that the incorporation of an oxetane moiety, particularly the 3-amino-oxetane in OX-001, significantly enhances both biochemical and cellular potency compared to the non-oxetane analogues. This provides a clear direction for further medicinal chemistry optimization.[16]
-
Biochemical vs. Cellular Activity: A good correlation between biochemical IC50 and cellular EC50 values (as seen for OX-001) suggests that the compound has good cell permeability and is engaging the target within the cell. A significant drop-off in cellular potency may indicate poor permeability or that the compound is being actively transported out of the cell.
-
The "Oxetane Advantage": The improved activity of the oxetane-containing compounds can often be attributed to the unique properties of the oxetane ring. It can act as a hydrogen bond acceptor, improve solubility, and provide a rigid scaffold that orients other functional groups for optimal target engagement.[4][7]
Advanced Mechanistic Studies
For the most promising hits, further studies are necessary to understand their mechanism of action.
Experimental Protocol: Enzyme Kinetics for Mechanism of Inhibition
Objective: To determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to the substrate.[17][18]
Methodology:
-
Vary Substrate Concentration: Perform the biochemical assay with a fixed concentration of the inhibitor and varying concentrations of the substrate (e.g., ATP).
-
Data Analysis: Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
Caption: Binding models for competitive and non-competitive inhibition.
Conclusion
The strategic screening of oxetane derivative libraries offers a promising avenue for the discovery of novel therapeutics. The unique physicochemical properties of the oxetane ring can be leveraged to significantly improve the drug-like properties of lead compounds.[3][7] A systematic and well-designed screening cascade, incorporating both biochemical and cell-based assays, is essential for identifying and validating true hits. By understanding the principles behind assay design and data interpretation, researchers can effectively navigate the complexities of drug discovery and unlock the full potential of oxetane-based chemistry.
References
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W. B. C. Thomson, et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
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J. A. Bull, et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
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F. M. Bach, et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
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E. M. Carreira, et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
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J. A. Bull, et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
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A. A. Grygorenko, et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]
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E. M. Carreira, et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
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M. A. Walters, et al. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]
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X. D. Liu, et al. (2022). A review for cell-based screening methods in drug discovery. PubMed Central. [Link]
-
K. P. Williams, et al. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
B. K. Shoichet, et al. (2020). Phenotypic Screening of Chemical Libraries Enriched by Molecular Docking to Multiple Targets Selected from Glioblastoma Genomic Data. ACS Publications. [Link]
-
Wikipedia. High-throughput screening. [Link]
-
E. I. Shishov, et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
-
Otava Chemicals. Phenotypic Screening Library. [Link]
-
Wikipedia. Enzyme assay. [Link]
-
J. Lingner, et al. (2024). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology. [Link]
-
Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]
-
Biology LibreTexts. (2021). 6.4: Enzyme Inhibition. [Link]
-
Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. [Link]
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BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]
-
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A Comparative Guide to Oxetane and Azetidine Building Blocks in Modern Drug Discovery
Introduction: Beyond Flatland in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with improved efficacy and drug-like properties, medicinal chemists are increasingly venturing beyond the two-dimensional "flatland" of aromatic and aliphatic rings. Four-membered heterocycles, specifically oxetanes and azetidines, have emerged as powerful tools in this endeavor.[1][2][3] These small, strained ring systems are not mere placeholders; they are strategic building blocks that impart unique three-dimensionality, polarity, and metabolic stability to drug candidates.[1][3][4]
This guide provides an in-depth comparative analysis of oxetane and azetidine building blocks for researchers, scientists, and drug development professionals. We will dissect their fundamental properties, explore their impact on key pharmacological parameters, and provide practical, experimentally-grounded insights to inform their strategic application in drug design.
Part 1: A Tale of Two Rings: Core Physicochemical Properties
At first glance, the substitution of a methylene group (CH₂) in cyclobutane with an oxygen or nitrogen atom may seem subtle. However, this single-atom change creates profound differences in the physicochemical landscape of the resulting molecule.
The introduction of a heteroatom makes both rings polar and non-planar.[1][3] Oxetanes, containing an ether oxygen, act as hydrogen bond acceptors. Azetidines, with their secondary amine nitrogen, can act as both hydrogen bond donors and acceptors, and introduce a basic center into the molecule. This inherent basicity is a critical differentiator, influencing properties like solubility, cell permeability, and potential off-target interactions.
The inherent ring strain of these four-membered systems also dictates their reactivity and conformation, providing a more rigid scaffold compared to larger, more flexible rings. This conformational constraint can be highly advantageous for locking a molecule into a bioactive conformation, thereby enhancing potency and selectivity.
Below is a summary of their core properties:
| Property | Oxetane | Azetidine | Causality and Implication in Drug Design |
| Structure | Saturated 4-membered ring with one oxygen atom. | Saturated 4-membered ring with one nitrogen atom. | The heteroatom dictates the ring's polarity, hydrogen bonding capacity, and basicity. |
| Polarity | High, due to the ether oxygen.[4] | High, due to the amine nitrogen.[2] | Increased polarity generally leads to improved aqueous solubility, a common hurdle in drug development. |
| Lipophilicity (LogD) | Generally lowers LogD.[4] | Generally lowers LogD. | Lowering lipophilicity can reduce off-target toxicity and improve a drug's overall profile. |
| pKa | Not basic. | Basic (pKa of parent azetidine is ~11.29). | The basic nitrogen in azetidine can be crucial for target engagement (e.g., forming salt bridges) and influences solubility and absorption. |
| H-Bonding | H-bond acceptor.[5] | H-bond acceptor and donor (unsubstituted N). | These interactions are fundamental for molecular recognition at the target binding site. |
| Metabolic Stability | Can act as a stable isostere for metabolically labile groups like gem-dimethyl.[1] | The ring is generally stable; the nitrogen offers a site for derivatization to modulate stability. | Strategic placement can block sites of metabolism, increasing the drug's half-life. |
| Three-Dimensionality | Puckered, non-planar structure.[1][3] | Puckered, non-planar structure. | Provides an escape from flat structures, often leading to better target engagement and improved physicochemical properties. |
Part 2: Synthesis and Chemical Reactivity: Forging the Four-Membered Core
The utility of these building blocks is underpinned by accessible and scalable synthetic methodologies. While historically considered challenging to prepare, modern synthetic chemistry offers reliable routes to a diverse array of substituted oxetanes and azetidines.[2]
Synthetic Strategies Overview
Caption: Workflow for Williamson etherification to form an oxetane.
Step-by-Step Methodology:
-
Monotosylation: Dissolve 2-aryl-1,3-propanediol (1.0 eq) in pyridine at 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC. Causality: Pyridine acts as both solvent and base. Using a slight excess of TsCl ensures full conversion of the starting material, while low temperature favors selective tosylation of the less sterically hindered primary alcohol.
-
Work-up: Quench the reaction with cold water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate is often used directly in the next step.
-
Cyclization: To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of the crude tosylate in THF dropwise. Allow the mixture to warm to room temperature and stir for 12-16 hours. Causality: NaH is a strong, non-nucleophilic base that deprotonates the remaining alcohol, forming a sodium alkoxide. The subsequent intramolecular Williamson etherification is an Sₙ2 reaction, where the alkoxide displaces the tosylate leaving group to form the oxetane ring.
-
Purification: Carefully quench the reaction by slow addition of water at 0 °C. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-3-oxetanemethanol.
Protocol 2: Synthesis of N-Boc-3-Azetidinone
This protocol outlines the synthesis of a key azetidine building block, which can be further functionalized at the 3-position. The process involves a ring closure followed by oxidation.
Caption: Synthetic workflow for a key azetidine building block.
Step-by-Step Methodology:
-
Formation of N-Benzyl-3-hydroxyazetidine: (This is often a multi-step process starting from epichlorohydrin and benzylamine, involving cyclization to form the azetidine alcohol). Assume N-benzyl-3-hydroxyazetidine (1.0 eq) is the starting material for the oxidation step.
-
Oxidation: Dissolve N-benzyl-3-hydroxyazetidine in dichloromethane (DCM). Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature. Stir for 2-4 hours until TLC indicates complete consumption of the starting material. Causality: Dess-Martin periodinane is a mild oxidizing agent suitable for converting the secondary alcohol to a ketone without cleaving the strained azetidine ring.
-
Work-up: Quench the reaction with a saturated solution of Na₂S₂O₃ and NaHCO₃ and stir vigorously for 30 minutes. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield N-benzyl-3-azetidinone.
-
Boc Protection (if required): The benzyl group can be removed via hydrogenolysis (e.g., H₂, Pd/C) and the resulting secondary amine can be protected with Boc₂O to yield N-Boc-3-azetidinone, a versatile building block for further reactions like the Horner-Wadsworth-Emmons olefination. [6][7]
Conclusion: A Strategic Choice
Both oxetane and azetidine are powerful, non-classical building blocks that offer compelling solutions to many of the challenges faced in modern drug discovery. They are not interchangeable. The choice between them is a strategic decision based on the specific goals of the medicinal chemistry campaign.
-
Choose Oxetane when:
-
The primary goal is to significantly increase aqueous solubility in a neutral molecule.
-
A metabolically labile gem-dimethyl or carbonyl group needs a stable, polar replacement.
-
A nearby basic center is a liability (e.g., for hERG channel affinity), and its pKa needs to be attenuated.
-
-
Choose Azetidine when:
-
A basic nitrogen is required for target engagement (ionic interactions).
-
A constrained, basic amine is needed to improve metabolic stability and physicochemical properties.
-
A convenient synthetic handle for further diversification is desired.
-
By understanding the distinct physicochemical properties, reactivity, and pharmacological impact of each ring system, researchers can make informed decisions, accelerating the journey from a promising hit to a viable drug candidate.
References
- Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing.
- Oxetanes in Drug Discovery Campaigns.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. JACS.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. PubMed Central.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry (RSC Publishing).
- Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage.
- Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
Sources
- 1. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 3-(3-Methoxyphenyl)oxetane-3-carboxylic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship through proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid, a compound featuring a unique combination of an oxetane ring, a carboxylic acid, and a methoxyphenyl group. By understanding the chemical nature of this molecule and adhering to established safety and regulatory standards, laboratory personnel can effectively manage its waste stream, ensuring a safe and compliant research environment.
Hazard Assessment: A Triad of Functional Group Considerations
In the absence of a specific Safety Data Sheet (SDS) for 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid, a thorough hazard assessment must be conducted by evaluating its constituent functional groups. This approach allows for a conservative and scientifically-grounded disposal plan.
-
The Oxetane Ring: Oxetanes are four-membered cyclic ethers that possess inherent ring strain. While 3,3-disubstituted oxetanes, such as the topic compound, are generally more stable than their less substituted counterparts, they can be susceptible to ring-opening, particularly under strongly acidic conditions or at elevated temperatures[1][2]. It is also crucial to note that some oxetane-carboxylic acids have been observed to be unstable, potentially isomerizing into lactones upon storage at room temperature or with gentle heating[3].
-
The Carboxylic Acid Group: The presence of a carboxylic acid moiety classifies this compound as acidic. While not a strong acid, it will react with bases and may cause corrosion to certain materials. The parent compound, oxetane-3-carboxylic acid, is known to cause skin and serious eye irritation[4].
-
The Methoxyphenyl Group (Anisole derivative): The methoxyphenyl group is a derivative of anisole. Anisole and its derivatives should be treated as hazardous waste[5].
Based on this analysis, 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid should be handled as a hazardous chemical waste, with particular attention to its potential for irritation and reactivity under certain conditions.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid in any capacity, including for disposal, all personnel must be equipped with the appropriate PPE. Adherence to your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), is paramount[6][7][8].
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and potential irritants. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact and irritation. |
| Body Protection | Laboratory coat | Protects skin and clothing from spills. |
| Footwear | Closed-toe shoes | Prevents exposure from spills on the floor. |
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
For Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a designated chemical waste container. Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then wash with soap and water.
-
Collect all cleanup materials in a sealed, properly labeled hazardous waste bag or container.
For Large Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent the spread of the spill if it is safe to do so.
-
Do not attempt to clean up a large spill without proper training and equipment.
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid requires a systematic approach to ensure safety and regulatory compliance. The following workflow is based on guidelines from the Environmental Protection Agency (EPA) for hazardous waste management[9][10][11].
Sources
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- 4. Oxetane-3-carboxylic Acid | 114012-41-8 | TCI EUROPE N.V. [tcichemicals.com]
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- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
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- 10. epa.gov [epa.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
